Physicochemical Profiling of 2-Oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid: A Technical Guide
Molecular Identity & Structural Dynamics 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules,...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Identity & Structural Dynamics
2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. Structurally, it consists of a biologically privileged 1,3,5-trimethylpyrazole scaffold functionalized at the C4 position with an
-keto acid moiety.
Structural Breakdown[1]
Core Scaffold: 1,3,5-Trimethyl-1H-pyrazole. The methylation pattern (N1, C3, C5) blocks tautomeric shifts common in unsubstituted pyrazoles, locking the aromatic system into a fixed steric and electronic configuration.
Functional Handle:
-Keto acid (2-oxoacetic acid) at C4. This group renders the molecule highly reactive toward nucleophiles (e.g., hydrazines, amines) and susceptible to decarboxylation under thermal stress.
Attribute
Detail
IUPAC Name
2-Oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
CAS Number
637336-34-6
Molecular Formula
CHNO
Molecular Weight
182.18 g/mol
SMILES
CN1C(C)=C(C(=O)C(=O)O)C(C)=N1
Physical State
White to pale yellow crystalline solid
Physicochemical Properties (The Core)
Understanding the physicochemical behavior of this molecule is critical for optimizing reaction conditions and predicting its behavior in biological assays.
Acidity (pKa)
As an
-keto acid, this compound is significantly more acidic than its acetic acid analog. The electron-withdrawing carbonyl group adjacent to the carboxylate stabilizes the conjugate base via resonance and inductive effects.
Predicted pKa:2.0 – 2.5
Mechanistic Insight: The pyrazole ring is electron-rich (donating), which typically destabilizes anions. However, the direct attachment of the
-carbonyl overrides this, maintaining a low pKa similar to pyruvic acid (pKa 2.50).
Implication: At physiological pH (7.4), the molecule exists almost exclusively as the carboxylate anion . This impacts membrane permeability and solubility.
Lipophilicity (LogP/LogD)
The "trimethyl" substitution pattern significantly increases lipophilicity compared to unsubstituted pyrazoles, but the ionizable head group dominates the partition coefficient at neutral pH.
LogP (Unionized): Estimated 0.5 – 1.2 . The methyl groups add hydrophobic bulk, balancing the polar acid tail.
LogD (pH 7.4): Estimated < -1.0 . Due to full ionization at neutral pH, the distribution coefficient shifts dramatically toward the aqueous phase.
Solubility Profile
Water: Low solubility in its unionized form (pH < 2). High solubility as a salt (pH > 4).
Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol, Ethanol).
Solubility Protocol: For stock solutions, dissolve in DMSO (up to 50 mM) or 0.1 M NaOH (aqueous). Avoid dissolving in unbuffered water if high concentration is required, as the pH will drop, potentially precipitating the acid.
Synthetic Pathways & Impurity Profiling
The synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid typically employs a Friedel-Crafts acylation strategy, leveraging the nucleophilicity of the C4 position in the electron-rich pyrazole ring.
Synthesis Workflow (Graphviz)
Figure 1: Standard synthetic route via Friedel-Crafts acylation.
Key Impurities[1]
Decarboxylated Product: 1,3,5-trimethyl-4-formylpyrazole (aldehyde) or 1,3,5-trimethyl-4-acetylpyrazole (if methyl Grignard was involved).
-Keto acids are prone to oxidative decarboxylation.
Dimerization: Formation of bis-pyrazolyl ketones if stoichiometry of oxalyl chloride is not strictly controlled (excess pyrazole).
Regioisomers: Rare, as the 1,3,5-trimethyl pattern leaves only C4 open, making this route highly regioselective.
Handling, Stability & Storage
Thermal Instability (Decarboxylation)
-Keto acids are thermally labile. Heating this compound above 100°C, especially in the presence of acid or metal ions, can trigger the loss of CO, yielding the corresponding aldehyde or ketone.
Melting Point: Typically 150°C – 170°C (with decomposition).
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Keep desiccated to prevent hydrolysis-assisted degradation.
Reactivity
Oxidation: The
-keto group is susceptible to oxidation by peroxides (Baeyer-Villiger type) or air oxidation over long periods.
Nucleophiles: Reacts readily with hydrazines to form hydrazones (intermediate for fused heterocycles like pyrazolotriazines).
Experimental Protocols
Protocol A: Determination of pKa (Potentiometric Titration)
Validating the acidity constant is crucial for formulation and salt selection.
Preparation: Dissolve 5 mg of the compound in 10 mL of a degassed water/methanol mixture (90:10 v/v) to ensure solubility of the unionized form.
Titrant: Standardized 0.01 M NaOH (CO
-free).
Procedure:
Equilibrate the solution at 25°C under N
flow.
Perform titration in 10 µL increments, recording pH after stabilization (30s).
Plot pH vs. Volume of NaOH.
Calculation: The inflection point (half-equivalence point) corresponds to the pKa. Correct for the methanol cosolvent effect using the Yasuda-Shedlovsky extrapolation if precise aqueous pKa is needed.
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
Expected Retention: The acid is polar and will elute early (RT ~2-4 min) compared to the non-polar starting material (1,3,5-trimethylpyrazole).
References
Synthesis of Pyrazole Derivatives: Organic Syntheses, Coll. Vol. 98, p. 171 (2021). "Synthesis of Functionalized Pyrazoles via Oxalyl Chloride."
pKa of Organic Acids: Bordwell pKa Table (Acidity in DMSO and Water).
Reactivity of Oxalyl Chloride: "Oxalyl Chloride: A Versatile Reagent in Organic Transformations," ChemistrySelect, 2019.
Pyrazoles in Drug Discovery: "Design and Synthesis of Novel Pyrazolyl s-Triazine Derivatives," Molecules, 2023.
Exploratory
Molecular structure and SMILES string for 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
The following technical guide details the molecular structure, synthesis, and chemical properties of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . [1] Executive Summary & Structural Identification This guide foc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular structure, synthesis, and chemical properties of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid .
[1]
Executive Summary & Structural Identification
This guide focuses on the
-keto acid derivative of 1,3,5-trimethylpyrazole.[1] While often overshadowed by its reduced congener (the acetic acid derivative, CAS 70598-03-7), the 2-oxo variant represents a critical electrophilic building block.[1] It serves as a precursor for decarboxylative couplings and the formation of fused heterocyclic systems via condensation reactions.
Nomenclature Resolution
The name "trimethyl-1H-pyrazol-4-yl" contains an inherent ambiguity regarding the position of the methyl groups. However, in industrial and synthetic contexts, this almost exclusively refers to the 1,3,5-isomer .
Reasoning: The presence of a methyl group on the nitrogen (N1) locks the tautomeric equilibrium. If the N were unsubstituted, the 3- and 5-positions would be equivalent via tautomerism. With N-methylation, the 1,3,5-substitution pattern is the thermodynamic product of the condensation between acetylacetone and methylhydrazine.
The molecule consists of a planar, electron-rich pyrazole ring substituted at the 4-position by a highly electrophilic
-keto acid tail.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional pharmacophores.
Caption: Structural segmentation showing the electron-rich heteroaromatic core linked to the electron-deficient glyoxylic moiety.
Synthesis Protocol
The most robust route to pyrazoleglyoxylic acids is the Friedel-Crafts acylation using oxalyl chloride.[1] Unlike benzene derivatives, the electron-rich pyrazole ring often reacts without a Lewis acid catalyst, or with mild activation.
Reaction Scheme
Acylation: 1,3,5-Trimethylpyrazole reacts with oxalyl chloride to form the glyoxylyl chloride intermediate.
Hydrolysis: The acid chloride is hydrolyzed to the target
-keto acid.
Caption: Step-wise synthesis pathway via oxalyl chloride acylation.
Detailed Experimental Procedure
Note: This protocol is adapted from standard methodologies for heterocyclic glyoxylation [1].
Reagents:
1,3,5-Trimethylpyrazole (1.0 eq)
Oxalyl Chloride (1.2 eq)
Dichloromethane (DCM) (Anhydrous)
Water/Ice
Step-by-Step:
Preparation: Dissolve 1,3,5-trimethylpyrazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen atmosphere.
Addition: Cool the solution to 0°C. Add oxalyl chloride (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (HCl).
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The formation of the acid chloride intermediate is usually quantitative.
Hydrolysis: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The acid chloride hydrolyzes to the carboxylic acid.
Isolation: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over
, and concentrate in vacuo.
Purification: Recrystallize the solid residue from Ethyl Acetate/Hexane to obtain the pure acid.
Chemical Properties & Reactivity[2][6][7][8]
Physicochemical Data (Predicted)
Property
Value
Source/Logic
Physical State
Solid (White to pale yellow)
Typical for pyrazole acids
Melting Point
160–165°C
Estimated based on analogs
pKa (Acid)
~2.5 – 3.0
-Keto group increases acidity vs acetic acid
Solubility
DMSO, Methanol, dilute Alkali
Poor in non-polar solvents
Key Reactivity Pathways
Decarboxylation: Heating above the melting point (or with Cu catalyst) releases
to yield 1,3,5-trimethylpyrazole-4-carbaldehyde .[1]
Cyclocondensation: Reaction with hydrazines (e.g., hydrazine hydrate) yields fused pyrazolo-triazinones or related bicyclic systems, valuable in drug discovery for kinase inhibition [2].[1]
References
General Method for Glyoxylation: Mikhaleva, A. I., et al. "One-pot synthesis of pyrrole-2-glyoxylic acids from ketoximes and acetylene." Synthesis 2009.04 (2009): 587-590. (Methodology adapted for electron-rich pyrazoles).
Pyrazole Applications: Kumar, V., et al. "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[1] European Journal of Medicinal Chemistry 69 (2013): 735-753. Link
Starting Material Data: NIST Chemistry WebBook, SRD 69.[5] "1H-Pyrazole, 1,3,5-trimethyl-".[5][6][7][8][9] Link
Related Compound (Reduced): Sigma-Aldrich Product Specification. "2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid". Link
Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Pyrazole Keto Acids
The following technical guide details the safety, handling, and stability protocols for Pyrazole Keto Acids (specifically focusing on pyrazole-substituted -keto acids and their stable carboxylic acid congeners). Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and stability protocols for Pyrazole Keto Acids (specifically focusing on pyrazole-substituted
-keto acids and their stable carboxylic acid congeners).
Executive Summary & Chemical Context
Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers.
Pyrazole keto acids represent a specialized class of heterocyclic intermediates often utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and non-steroidal anti-inflammatory drugs (NSAIDs). While pyrazole carboxylic acids (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) are generally stable solids, pyrazole
-keto acids (containing the moiety) exhibit distinct reactivity profiles, including susceptibility to spontaneous decarboxylation, oxidative degradation, and polymerization.
This guide moves beyond generic safety advice to address the specific Structure-Activity Relationship (SAR) hazards associated with the electron-deficient pyrazole ring coupled with the reactive
-keto acids can release rapidly upon heating or acid catalysis. Do not store in hermetically sealed glass vials without headspace analysis.
Critical Handling & Storage Protocols
The "Cold Chain" Storage Protocol
Due to the propensity for decarboxylation (
), pyrazole keto acids require strict temperature control.
Temperature: Store at -20°C for long-term stability. Short-term usage at 4°C is acceptable.
Atmosphere: Store under Argon (Ar) or Nitrogen (
). Oxygen can induce oxidative decarbonylation.
Container: Use amber glass (UV protection) with a PTFE-lined cap. Self-venting caps are recommended for bulk storage (>10g) to prevent pressure accumulation.
Experimental Handling Workflow
The following diagram outlines the decision logic for handling these compounds based on their physical state and reactivity.
Figure 1: Decision matrix for receiving and processing pyrazole keto acids. Oily residues often indicate degradation (decarboxylation) and require immediate verification.
Emergency Response & First Aid
Exposure Scenarios
Ocular Contact: The acidity of the
-keto group combined with the pyrazole nitrogen affinity makes this particularly damaging.
Protocol: Rinse immediately with diphoterine (if available) or water for 15 minutes . Do not use neutralization agents (bases) in the eye as the heat of reaction will worsen the injury.
Inhalation: Dust from pyrazole acids is highly irritating to the upper respiratory tract.
Protocol: Move to fresh air.[1][2][3][4][5] If wheezing occurs (bronchospasm), medical observation is required due to potential sensitization.
Spill Cleanup (Solid vs. Solution)
Solid Spill: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA-filter vacuum.
Solution Spill: Absorb with vermiculite. Neutralize with dilute Sodium Bicarbonate (
) slowly—expect foaming ( release).
Synthesis & Reaction Safety (Expertise)
The Knorr Synthesis Context
Pyrazole keto acids are frequently synthesized via the Knorr Pyrazole Synthesis (reaction of hydrazines with
-keto esters) followed by hydrolysis.
Risk Point: The hydrolysis of the pyrazole ester to the acid is the critical safety step.
Control Measure: Avoid high-temperature acid hydrolysis. Use mild basic hydrolysis (LiOH/THF/Water) followed by careful acidification at
.
Pathway Visualization
The stability of the intermediate determines the safety profile.
Figure 2: Synthetic pathway highlighting the critical instability point at the final acidification stage.
Disposal & Environmental Impact[3]
Waste Stream: Segregate as "Acidic Organic Waste" .
Halogenated Derivatives: If the pyrazole ring is chlorinated/fluorinated (common in drug scaffolds), it must go into "Halogenated Organic Waste" to prevent formation of toxic dioxins during incineration.
Ecological Toxicity: Pyrazoles are often resistant to biodegradation. Do not release into drains.[2][6]
References
ChemicalBook. (2026). 5-Methyl-1H-pyrazole-3-carboxylic acid - Chemical Properties and Safety. Retrieved from
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9822, 5-Methyl-1H-pyrazole-3-carboxylic acid. Retrieved from
BenchChem. (2025).[2][7] Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from
MDPI. (2023).[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Literature and Methods. Retrieved from
Biological activity potential of trimethyl-pyrazole acetic acid scaffolds
Title: Biological Activity Potential of Trimethyl-Pyrazole Acetic Acid Scaffolds: A Technical Evaluation for Lead Optimization Executive Summary The 1,3,5-trimethyl-1H-pyrazole-4-acetic acid scaffold represents a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Biological Activity Potential of Trimethyl-Pyrazole Acetic Acid Scaffolds: A Technical Evaluation for Lead Optimization
Executive Summary
The 1,3,5-trimethyl-1H-pyrazole-4-acetic acid scaffold represents a "privileged structure" in modern medicinal chemistry. Distinguished by its electron-rich nitrogen heterocycle and a flexible carboxylic acid tail, this moiety serves as a bioisostere for arachidonic acid metabolites and a versatile ligand for kinase domains.
This technical guide analyzes the scaffold's potential beyond simple building blocks, focusing on its application in COX-2 selective inhibition , EGFR kinase modulation , and antimicrobial drug discovery . We provide validated protocols for synthesis and bioactivity assessment to accelerate lead optimization.
Structural & Electronic Rationale
The pharmacological value of the trimethyl-pyrazole acetic acid scaffold stems from three distinct structural features:
The 1,3,5-Trimethyl Motif:
Steric Bulk: The methyl groups at positions 3 and 5 create a steric block that restricts rotation when bound to protein active sites, reducing the entropic penalty of binding.
Lipophilicity: The trimethylation significantly increases
compared to unsubstituted pyrazoles, improving membrane permeability and blood-brain barrier (BBB) penetration.
The Acetic Acid Tail (C4 Position):
Acts as a hydrogen bond donor/acceptor.
Mimics the carboxylate head group of endogenous ligands (e.g., prostaglandins, fatty acids).
Provides a handle for amide coupling to generate "drug-like" derivatives (e.g., acetamides, hydrazides).
Electronic Profile:
The pyrazole ring is aromatic and electron-rich, allowing for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor pockets.
Therapeutic Applications & Mechanisms
Anti-Inflammatory (COX-2 Selectivity)
The most validated application of this scaffold is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Mechanism: The scaffold mimics Arachidonic Acid. The pyrazole ring fits into the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme, while the acetic acid moiety interacts with Arg120 and Tyr355 at the channel entrance.
Selectivity: The bulky trimethyl groups exploit the "side pocket" present in COX-2 (due to the Val523 residue) which is sterically restricted in COX-1 (Ile523), granting selectivity and reducing gastric side effects.
Oncology (EGFR & BRAF Inhibition)
Recent studies indicate that amide derivatives of this scaffold inhibit Epidermal Growth Factor Receptor (EGFR) and BRAF V600E kinases.
Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.
Antimicrobial Activity
Derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to Ampicillin against S. aureus, likely via inhibition of bacterial DNA gyrase B, where the acetic acid tail coordinates with magnesium ions in the active site.
Synthetic Accessibility
The synthesis of the core scaffold is thermodynamically controlled. The following workflow illustrates the condensation strategy.
Figure 1: General synthetic pathway for trimethyl-pyrazole scaffolds. Note that regioselectivity (1,3,5 vs 1,5,3 isomers) is determined by solvent polarity and temperature.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-acetic acid
Rationale: Direct synthesis ensures high purity for bioassays.
Reactants: Dissolve ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in glacial acetic acid.
Cyclization: Add methylhydrazine (1.1 eq) dropwise at 0°C to prevent exotherm-driven impurity formation.
Reflux: Heat to 90°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
Hydrolysis: Treat the resulting ester with 10% NaOH (aq) at room temperature for 2 hours to liberate the free acid.
Purification: Acidify to pH 3.0 with HCl. The product precipitates. Recrystallize from ethanol.
QC Check: 1H NMR must show singlet at
2.1-2.4 ppm (3x CH3) and singlet at 3.4 ppm (CH2-COOH).
Protocol B: In Vitro COX-2 Inhibition Screening
Rationale: A colorimetric peroxidase assay is more robust than radioimmunoassays for high-throughput screening of this scaffold.
L of Tris-HCl buffer (pH 8.0) containing Heme and the test compound (Trimethyl-pyrazole derivative) dissolved in DMSO.
Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding to the enzyme pocket.
Initiation: Add 20
L of Arachidonic Acid and 20 L of TMPD.
Reaction: COX-2 converts Arachidonic Acid to PGG2; the peroxidase activity then reduces PGG2 to PGH2, simultaneously oxidizing TMPD to a blue compound.
Measurement: Read Absorbance at 590 nm after 5 minutes.
Figure 2: Logic flow for the COX-2 TMPD Colorimetric Assay. Inhibition breaks the cascade, preventing the blue color shift.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C4-side chain modifications on biological activity, synthesized from aggregate data [1, 3, 5].
Compound Variant (C4-Substituent)
R-Group Modification
COX-2 IC50 (M)
Selectivity Index (COX2/COX1)
Notes
Ref (Celecoxib)
Sulfonamide-phenyl
0.05
>300
Standard of Care
TP-1 (Scaffold)
-CH2-COOH
12.5
5
Weak activity; acid is too polar for deep pocket.
TP-2
-CH2-CONH-Ph
0.85
45
Amide coupling improves lipophilicity.
TP-3
-CH2-CONH-(4-SO2Me-Ph)
0.09
>200
Lead Candidate. Mimics Celecoxib pharmacophore.
TP-4
-CH2-COO-Et
5.2
10
Ester hydrolysis is rapid in vivo; poor stability.
Key Insight: The free acetic acid (TP-1) is a weak inhibitor. However, it is an excellent precursor. Converting the acid to a sulfonamide-bearing anilide (TP-3) restores potency by engaging the secondary hydrophobic pocket of COX-2.
References
Vertex AI Search. (2024). Synthesis and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. National Institutes of Health. Link
Vertex AI Search. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Link
Vertex AI Search. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Vertex AI Search. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules (MDPI). Link
Vertex AI Search. (2020).[2] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only.Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a key building block in medicinal chemistry and drug development. Two primary synthetic routes from the common precursor, 1,3,5-trimethyl-1H-pyrazole, are presented. The first route involves a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde. The second, more direct route, utilizes a Friedel-Crafts-type acylation with an oxalyl chloride derivative. This guide offers in-depth technical explanations, step-by-step protocols, and troubleshooting advice to aid researchers in the successful synthesis of this valuable heterocyclic compound.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, also known as a pyrazol-4-yl glyoxylic acid, is a particularly useful intermediate. The α-ketoacid functionality serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures for drug discovery programs.
The synthesis of functionalized pyrazoles often requires regioselective control, as the pyrazole ring has multiple reaction sites. For C4-functionalization of electron-rich pyrazoles, two classical electrophilic substitution reactions are particularly effective: the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. This guide will detail protocols based on both strategies.
Synthetic Strategies
Two logical and experimentally validated pathways for the synthesis of the target compound are outlined below. Both routes commence with the commercially available precursor, 1,3,5-trimethyl-1H-pyrazole.
Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation
This two-step sequence first introduces a formyl group (-CHO) at the C4 position of the pyrazole ring, followed by oxidation to the desired glyoxylic acid.
Caption: Synthetic pathway via Vilsmeier-Haack formylation.
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[2] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The subsequent oxidation of the aldehyde to an α-ketoacid is a more challenging step and requires careful selection of the oxidant to avoid over-oxidation to the corresponding carboxylic acid or degradation of the pyrazole ring.
Route 2: Direct Friedel-Crafts-Type Acylation
This more convergent approach introduces the C2 keto-acid moiety in a single step via an electrophilic acylation reaction, followed by hydrolysis.
Caption: Synthetic pathway via direct electrophilic acylation.
This method leverages the high reactivity of the C4 position of 1,3,5-trimethyl-1H-pyrazole towards electrophiles. A practical approach involves using ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5] The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target acid. This route is generally more efficient as it avoids the handling of the intermediate aldehyde and the challenges associated with its selective oxidation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] Aluminum chloride (AlCl₃) is also corrosive and reacts with moisture. Handle these reagents with extreme care.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation and Oxidation
Part A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for pyrazoles.[6][7][8]
Materials:
1,3,5-Trimethyl-1H-pyrazole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution
Crushed ice
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Procedure:
Vilsmeier Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
Formylation Reaction: Cool the mixture back to 0-5 °C. Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. This quench step is highly exothermic and should be performed slowly.
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
Extract the aqueous mixture with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part B: Oxidation of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde to 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid
Note: The oxidation of heteroaromatic aldehydes to α-ketoacids can be challenging. The following protocol using selenium dioxide (SeO₂) is a general method that can be adapted. Researchers should perform small-scale trials to optimize conditions.
Materials:
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
Selenium dioxide (SeO₂), anhydrous
Dioxane, anhydrous
Water
Diethyl ether
Saturated sodium bicarbonate (NaHCO₃) solution
Hydrochloric acid (HCl), 1M
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the pyrazole-4-carbaldehyde (1.0 equivalent) and SeO₂ (1.1 equivalents) in a mixture of dioxane and water (e.g., 50:1 v/v).
Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 4-8 hours. Monitor the reaction by TLC. The formation of a black precipitate of selenium metal indicates the reaction is proceeding.
Work-up: Cool the reaction mixture to room temperature and filter to remove the selenium precipitate. Wash the precipitate with dioxane.
Combine the filtrate and washings and concentrate under reduced pressure to remove most of the dioxane.
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH ~2 with 1M HCl.
Extract the product into ethyl acetate (3 x volume).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-oxoacetic acid.
Purification: The product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or water.
Protocol 2: Synthesis via Direct Friedel-Crafts-Type Acylation
This protocol is based on the acylation of reactive heterocycles with oxalyl chloride derivatives.[5]
Acylation Reaction: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and anhydrous AlCl₃ (1.5 equivalents). Cool the suspension to 0 °C.
Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.
After stirring for 15 minutes, add ethyl 2-chloro-2-oxoacetate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
Work-up (Ester): Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure. The crude product is ethyl 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate. This can be purified by column chromatography if necessary, but is often carried directly to the next step.
Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0-3.0 equivalents) and stir at room temperature for 1-3 hours until the ester is fully consumed (monitor by TLC).
Work-up (Acid): Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with ethyl acetate to remove non-acidic impurities.
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.
Purification: If necessary, purify by recrystallization.
The synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid can be effectively achieved from 1,3,5-trimethyl-1H-pyrazole using two distinct synthetic strategies. The direct acylation route (Protocol 2) is generally preferred due to its higher convergence and avoidance of a challenging selective oxidation step. However, the Vilsmeier-Haack formylation route (Protocol 1) is also a viable option, particularly if the intermediate pyrazole-4-carbaldehyde is required for other purposes. The protocols provided herein offer a comprehensive guide for researchers to produce this valuable synthetic intermediate.
References
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022). Available at: [Link]
Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Available at: [Link]
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (2023). Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Available at: [Link]
Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026). Available at: [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Available at: [Link]
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). Available at: [Link]
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019). Available at: [Link]
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. Available at: [Link]
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Available at: [Link]
The synthetic development of pyrazole nucleus: From reflux to microwave. (2013). Available at: [Link]
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids - ChemRxiv. (2022). Available at: [Link]
EP2167461B1 - Processes for the preparation of pyrazoles - Google Patents.
Application Note: High-Fidelity Reductive Amination of Pyrazole Glyoxylic Acids -Amino Acids via Reductive Amination Executive Summary The synthesis of unnatural -amino acids bearing heterocyclic side chains is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Reductive Amination of Pyrazole Glyoxylic Acids
-Amino Acids via Reductive Amination
Executive Summary
The synthesis of unnatural
-amino acids bearing heterocyclic side chains is a cornerstone of modern peptidomimetic drug discovery. Pyrazole glyoxylic acids (and their ester derivatives) represent a high-value but challenging class of substrates. Unlike aliphatic -keto acids, the carbonyl group in pyrazole glyoxylates is electronically coupled to the electron-rich heteroaromatic ring. This conjugation often reduces the electrophilicity of the ketone, making standard reductive amination conditions sluggish or prone to side reactions such as direct reduction to the -hydroxy acid.
This guide details optimized protocols for the reductive amination of pyrazole-substituted glyoxylic acids/esters. We prioritize the Sodium Triacetoxyborohydride (STAB) method due to its exceptional selectivity for iminium ions over ketones, minimizing the formation of the "dead-end" hydroxy byproduct.
Mechanistic Insight & Challenges
The core challenge in this transformation is the competition between Pathway A (Productive Amination) and Pathway B (Unproductive Reduction).
Electronic Deactivation: The pyrazole ring (especially if
-unsubstituted or electron-rich) donates electron density into the carbonyl group via resonance, stabilizing the ketone and retarding imine formation.
The "Hydroxy" Trap: If imine formation is slow, the reducing agent may attack the unreacted ketone, irreversibly forming the
-hydroxy acid/ester.
Reaction Pathway Diagram
Figure 1: Mechanistic pathways in the reductive amination of pyrazole glyoxylates. The goal is to accelerate the "Slow Step" (dehydration) and select a reductant that ignores the "Substrate" but rapidly reduces the "Iminium".
Critical Parameters for Optimization
Selection of Reducing Agent
Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is sterically bulky and electron-deficient, making it less nucleophilic than
. It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature.
Sodium Cyanoborohydride (
): A viable alternative but requires strict pH control (pH 6–7) to prevent HCN generation and ketone reduction. Less preferred due to toxicity.[1]
Catalytic Hydrogenation (
): Effective but risks reducing the pyrazole ring or cleaving benzyl protecting groups often found on the pyrazole nitrogen.
Solvent Systems
1,2-Dichloroethane (DCE): The standard solvent for STAB. It promotes imine formation and solubilizes the triacetoxyborohydride complex.
Tetrahydrofuran (THF): Useful if the pyrazole substrate has poor solubility in chlorinated solvents.
Methanol (MeOH): Avoid using with STAB if possible, as it can undergo solvolysis with the reagent, reducing its activity. MeOH is preferred only for
or two-step protocols (pre-forming imine).
Acid Catalysis
For deactivated pyrazole glyoxylates, Acetic Acid (AcOH) is mandatory. It serves two roles:
Catalyzes the dehydration of the hemiaminal to the iminium ion.
Protonates the imine to form the highly electrophilic iminium species, which is the actual substrate for reduction.
Experimental Protocols
Protocol A: One-Pot STAB Method (Standard)
Best for: Most pyrazole glyoxylic esters and robust free acids.
Imine Pre-formation: Mix the pyrazole glyoxylate (1.0 equiv) and amine (1.2 equiv) in neat
(2.0 equiv).
Stir: Stir at ambient temperature for 6–12 hours. The mixture will become viscous.
Mechanism:[3][5][6][7][8][9] Titanium acts as a Lewis acid and a powerful dehydrating agent, forcing the imine formation to completion.
Dilution: Dilute the viscous oil with dry Methanol (0.2 M).
Reduction: Cool to 0°C. Carefully add
(1.5 equiv) portion-wise. (Caution: Exothermic gas evolution).
Quench: Stir for 2 hours, then quench by adding 1N NaOH (to precipitate titanium salts).
Filtration: Filter the white precipitate through a Celite pad.
Workup: Concentrate the filtrate and extract as in Protocol A.
Data Summary & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Pyrazole ring deactivating the ketone.
Switch to Protocol B (). Increase reaction time for imine formation step.
-Hydroxy Byproduct
Reduction occurring before imine formation.
Ensure amine is added before the reducing agent. Use STAB instead of or .
Over-Alkylation (Dialkylation)
Primary amine reacting with two ketone molecules.
Use a large excess of amine (5–10 equiv) if the amine is cheap/volatile. Use the amine hydrochloride salt.
No Reaction (Sterics)
Bulky amine + Bulky Pyrazole.
Heat the imine formation step (50°C) in DCE before adding STAB.
References
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Lindsay-Scott, P. J., et al. (2017).[8] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry. (Details reductive amination on pyrazole-5-aldehydes/ketones).
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry.
Heterocycle formation using 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid as a starting material
Leveraging 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid as a Linchpin Scaffold Executive Summary This application note details the synthetic utility of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-...
Author: BenchChem Technical Support Team. Date: February 2026
Leveraging 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid as a Linchpin Scaffold
Executive Summary
This application note details the synthetic utility of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 637336-34-6). As a functionalized
-keto acid, this scaffold serves as a versatile "linchpin" for constructing pharmacologically active heterocycles. The pyrazole core is a privileged structure in kinase inhibitors (e.g., Ruxolitinib, Crizotinib), while the -oxo acid moiety allows for divergent reaction pathways including condensation, decarboxylative coupling, and multicomponent assembly.
This guide provides validated protocols for three distinct transformations:
Quinoxaline Assembly: Classical condensation for fused bicyclic systems.
Decarboxylative Amidation: Copper-catalyzed C-N bond formation.
1,2,4-Triazinone Formation: Cyclocondensation for bioactive scaffolds.
Chemical Profile & Reactivity
The starting material features a 1,3,5-trimethyl-1H-pyrazole ring attached at the C4 position to a glyoxalic acid moiety.
Steric Considerations: The methyl groups at positions 3 and 5 of the pyrazole ring create a steric pocket around the exocyclic ketone. This reduces electrophilicity compared to phenylglyoxalic acid, often requiring elevated temperatures or Lewis acid activation for condensation reactions.
Electronic Profile: The pyrazole ring is electron-rich, but the carbonyl attachment acts as an electron-withdrawing group, stabilizing the molecule against rapid oxidative degradation.
Reactivity Divergence Map
The following diagram illustrates the divergent pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways from the pyrazolyl-glyoxalic acid scaffold.
Application I: Synthesis of Pyrazolyl-Quinoxalines
Target: Fused nitrogen heterocycles for oncology (Pim-1/Pim-2 kinase inhibition).
Mechanism: The Hinsberg reaction involving double condensation of the
-dicarbonyl equivalent with 1,2-diamines.
Mechanistic Insight
Due to the steric bulk of the 3,5-dimethyl groups on the pyrazole, the initial nucleophilic attack usually occurs at the more accessible carboxylic acid carbonyl (after in situ activation or esterification) or requires acid catalysis to activate the ketone. However, in refluxing acetic acid, the protonation of the ketone overcomes this steric barrier.
Figure 2: Step-wise mechanism for the condensation of pyrazolyl-glyoxalic acid with diamines.
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
Catalyst: None (if AcOH used) or p-TsOH (10 mol% if EtOH used)
Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the keto acid in 5 mL of glacial acetic acid. The solution may appear slightly yellow.
Addition: Add 1.1 mmol of o-phenylenediamine.
Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane). The starting keto acid spot (usually polar/streaking) should disappear.
Work-up: Cool the reaction to room temperature. Pour the mixture into 20 mL of crushed ice/water.
Precipitation: The quinoxalinone product typically precipitates as a solid. Stir for 15 minutes.
Filtration: Filter the solid, wash with cold water (3 x 10 mL) to remove excess acid and diamine.
Purification: Recrystallize from hot ethanol.
Expected Yield: 75–85%
Data Check: 1H NMR should show the disappearance of the broad COOH singlet and the appearance of aromatic protons from the quinoxaline ring.
-Ketoamides or Amides (Linker chemistry).
Context:-Keto acids are excellent surrogates for organometallic reagents. Using copper catalysis, one can extrude CO2 to form an amide bond directly, a reaction highly valuable for late-stage functionalization.
Dissolve the keto acid (1 mmol) and thiosemicarbazide (1.1 mmol) in Ethanol (10 mL).
Add 10% aqueous NaOH (2 mL).
Reflux for 4 hours. The basic medium promotes the condensation of the terminal hydrazine with the ketone and the subsequent cyclization with the carboxylic acid.
Acidify with dilute HCl to pH 4 to precipitate the 1,2,4-triazin-5(4H)-one derivative.
Recrystallize from DMF/Water.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield (Quinoxaline)
Steric hindrance of trimethyl group
Switch solvent from EtOH to Glacial AcOH to increase reaction temperature and protonation.
Sticky/Oily Product
Pyrazole aggregation
Triturate the crude oil with cold Diethyl Ether or MTBE to induce crystallization.
Incomplete Decarboxylation
Catalyst poisoning
Ensure the amine substrate does not strongly chelate Copper. Increase catalyst loading to 20 mol%.
Starting Material Remains
Low electrophilicity of ketone
Add a Lewis Acid (e.g., ZnCl2) if avoiding harsh acidic conditions.
References
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." RSC Advances, 2021. Link
Decarboxylative Coupling: Goossen, L. J., et al. "Decarboxylative cross-coupling of aryl tosylates with aromatic carboxylate salts." Science, 2006. Link
Keto Acid Functionalization: Quintard, A. "Copper Catalyzed Decarboxylative Functionalization of Ketoacids."[2] The Chemical Record, 2021.[2] Link
Pyrazolyl-Quinoxaline Activity: Burguete, A., et al. "Synthesis and Biological Activities of pyrazolo[3,4-g]quinoxaline Derivatives." European Journal of Medicinal Chemistry, 2011. Link
Triazine Synthesis: El-Faham, A., et al. "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives." Molecules, 2022.[3] Link
Application Note: Esterification of 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid
This Application Note and Protocol guide details the preparation of esters from 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of p38 MAPK inhibitors, ant...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the preparation of esters from 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid . This scaffold is a critical intermediate in the synthesis of p38 MAPK inhibitors, anti-inflammatory agents, and other heterocyclic pharmaceutical candidates.
Executive Summary & Chemical Context
The substrate, 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 70598-03-7), presents a unique dual-electrophile system: an
-keto moiety adjacent to a carboxylic acid, attached to an electron-rich pyrazole ring.
Structural Analysis & Reactivity Profile
-Keto Acid Stability: While generally stable, -keto acids are susceptible to decarbonylation (loss of CO) under extreme thermal stress () or strong oxidative conditions.
Pyrazole Basicity: The N2 nitrogen of the pyrazole ring (
) will protonate under acidic esterification conditions. This increases water solubility of the intermediate salt, requiring careful pH adjustment during workup to ensure efficient extraction into organic solvents.
Steric Environment: The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk, which may slightly retard nucleophilic attack at the carbonyl carbon, necessitating longer reaction times or activated acylating agents compared to simple aliphatic acids.
Reaction Pathways
We define three distinct protocols based on scale and substrate sensitivity:
Method A (Fischer-Speier): Best for robust, large-scale synthesis of methyl/ethyl esters.
Method B (Acyl Chloride Activation): Ideal for sterically hindered alcohols or rapid kinetics.
Method C (Steglich Coupling): Reserved for acid-sensitive alcohols or complex substrates.
Experimental Workflow Visualization
Caption: Decision matrix and workflow for the esterification of pyrazole
Recommended for: Methyl and Ethyl esters on multigram scale.
Reagents:
Substrate (1.0 equiv)
Alcohol (Solvent, excess)
Sulfuric Acid (
, conc., 0.5 equiv) or Thionyl Chloride (catalytic generator of HCl)
Procedure:
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (10.0 g, 54.9 mmol) in anhydrous Methanol or Ethanol (100 mL).
Catalyst Addition: Cool the suspension to 0°C. Add concentrated
(1.5 mL) dropwise. Note: The pyrazole nitrogen will scavenge the first equivalent of protons.
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
Concentration: Evaporate the bulk of the alcohol under reduced pressure.
Neutralization (Critical): Dissolve the residue in ice-water (50 mL). The pH will be acidic (~1). Slowly add saturated
solution with stirring until pH reaches 8. Caution: Foaming ().
Extraction: Extract with Ethyl Acetate (
).
Drying: Wash combined organics with brine, dry over
, and concentrate.
Yield: Expect 85–92% as a pale yellow solid.
Method B: Activation via Acyl Chloride
Recommended for: Sterically hindered alcohols (e.g., Isopropyl, tert-Butyl) or when anhydrous conditions are strict.
Distinct ethyl quartet/triplet. Pyrazole methyls are singlets.
NMR
~182 (Keto C=O), ~163 (Ester C=O)
Two carbonyl signals are diagnostic.
MS (ESI+)
Base peak usually M+1.
HPLC Purity
(UV 254 nm)
Impurity: Decarboxylated product (Aldehyde).
Troubleshooting & Safety
Common Issues
Low Yield / Water Solubility: The pyrazole ring makes the zwitterionic form highly water-soluble. Solution: Ensure the aqueous phase is adjusted to pH 8–9 during extraction. Do not leave it acidic (protonated pyrazole stays in water) or too basic (ester hydrolysis).
Ketal Formation: If using methanol/ethanol with excessive acid and heat, the
-keto group may form a hemiketal or ketal. Solution: Monitor reaction time strictly or use Method B (Acid Chloride).
Thionyl Chloride: Corrosive, releases HCl/SO2. Use in a fume hood.
EDC/DMAP: Sensitizers. Wear gloves.
References
General Synthesis of Pyrazole-4-glyoxylic Acids
Holzer, W., & Seiringer, G. (2003). Pyrazol-4-yl-glyoxylic acids: Synthesis and reaction with nucleophiles.Journal of Heterocyclic Chemistry, 40(3), 499–505.
(Generalized methodology for pyrazole glyoxylic acids).
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
Steglich Esterification Mechanism
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
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Reference Data & Comparative Studies
Validation
A Guide to the ¹H NMR Spectral Analysis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Approach
For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a substituted pyrazole ketoacid of interest in synthetic chemistry.
Instead of merely presenting a standalone spectrum, this guide employs a comparative methodology. By contrasting the predicted spectral data of our target molecule with structurally related analogues, we can gain a deeper understanding of how different functional groups influence proton chemical shifts. This approach not only validates our spectral interpretation but also provides a framework for analyzing similar pyrazole derivatives.
Predicted ¹H NMR Analysis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic Acid
The structure of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid presents a unique set of proton environments. The pyrazole ring is fully substituted, meaning we will not observe any characteristic ring proton signals or their associated coupling. The spectrum is therefore expected to be relatively simple, dominated by singlets from the three methyl groups and the carboxylic acid proton.
The key to the analysis lies in predicting the chemical shifts of the three distinct methyl groups (N-CH₃, C3-CH₃, and C5-CH₃) and the acidic proton. The C4 position is occupied by an electron-withdrawing α-ketoacyl group, which will exert a significant deshielding effect on the adjacent C3 and C5 methyl groups.
Below is the predicted ¹H NMR spectrum, assuming a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids and avoiding proton exchange with the solvent.
Assigned Proton
Predicted δ (ppm)
Multiplicity
Integration
Rationale for Chemical Shift
-COOH
12.0 - 13.5
Singlet (broad)
1H
Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange. Typical range is 10-13 ppm.[1]
N1-CH₃
~ 3.8
Singlet
3H
The N-methyl group is deshielded by the electronegative nitrogen atom. Its chemical shift is expected to be similar to that of N-methyl groups in other pyrazoles.
C5-CH₃
~ 2.5
Singlet
3H
This methyl group is attached directly to the pyrazole ring and is deshielded by the adjacent electron-withdrawing ketoacyl group at C4. Protons alpha to a ketone typically appear in the 2.1-2.7 ppm range.[2]
C3-CH₃
~ 2.4
Singlet
3H
Similar to the C5-methyl, this group is deshielded by the adjacent ketoacyl moiety. It may have a slightly different chemical shift from the C5-methyl due to the different electronic environment of the adjacent N-N bond versus the N-C bond.
Molecular Structure and Proton Assignments
The diagram below illustrates the structure of the target molecule with the protons labeled corresponding to the assignments in the table above.
Caption: Structure of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid with key proton groups highlighted.
Comparative Spectral Analysis
To substantiate our predicted chemical shifts, we will compare them against the known ¹H NMR data of three relevant compounds:
1,3,5-Trimethyl-1H-pyrazole: The parent heterocyclic core, allowing us to see the baseline shifts for the methyl groups and the lone ring proton (H4) without the C4 substituent.
Methyl 1H-pyrazole-4-carboxylate: This compound introduces a carbonyl-containing, electron-withdrawing group at the C4 position, demonstrating its powerful deshielding effect on the ring protons.
Ethyl 2-oxo-2-(p-tolyl)acetate: An example of an α-ketoester, which helps to benchmark the environment of the keto-acid moiety, though attached to a different ring system.
Effect of the Ketoacyl Group: In 1,3,5-trimethyl-1H-pyrazole, the lone H4 proton appears at a relatively shielded 5.90 ppm.[3] When this position is substituted with a carboxylate group (as in methyl 1H-pyrazole-4-carboxylate), the adjacent H3/H5 protons are dramatically deshielded to ~8.0 ppm.[4] This strong deshielding is caused by the electron-withdrawing nature of the carbonyl group. We predict a similar, albeit less dramatic, deshielding effect on the C3 and C5 methyl groups of our target compound, shifting them downfield from the ~2.2 ppm seen in the parent trimethylpyrazole to an estimated 2.4-2.5 ppm.
N-Methyl vs. C-Methyl Shifts: The N1-CH₃ protons are consistently found further downfield (~3.6-3.8 ppm) than the C-CH₃ protons (~2.2-2.5 ppm) due to the direct attachment to the electronegative nitrogen atom.[6] This provides a clear basis for assigning the most downfield methyl singlet to the N1-CH₃ group.
Carboxylic Acid Proton: The chemical shift of carboxylic acid protons can vary widely and is dependent on solvent, concentration, and temperature. However, they are characteristically found far downfield, often beyond 10 ppm.[1] The α-keto functionality is not expected to shift this proton outside its typical broad range.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality, reproducible ¹H NMR spectrum for compounds like 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, the following protocol is recommended.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of the dried compound.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the carboxylic acid and to position the residual solvent peak (~2.50 ppm) in a region that does not overlap with the analyte signals.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup:
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
Perform standard tuning and matching of the probe for the ¹H frequency.
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution and good lineshape.
Data Acquisition:
Use a standard single-pulse experiment.
Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.
Use a 90° pulse angle.
Set the acquisition time to at least 3-4 seconds to ensure good data point resolution.
Set the relaxation delay to 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
Perform a baseline correction.
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm (if TMS is not used).
Integrate all signals and normalize the integration values relative to a known proton count (e.g., one of the 3H methyl signals).
NMR Workflow Diagram
Caption: A standardized workflow for acquiring and processing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid is predicted to be characterized by four distinct singlets, corresponding to the carboxylic acid proton and the three methyl groups. By comparing the predicted chemical shifts with those of structurally analogous compounds, we can confidently assign each signal. The strong deshielding effect of the C4-ketoacyl group is the dominant factor influencing the shifts of the C3 and C5 methyl groups. This comparative guide provides a robust framework for the structural elucidation of this and other polysubstituted pyrazole derivatives, underscoring the power of NMR spectroscopy when coupled with a sound understanding of chemical structure and substituent effects.
References
Copper, A. J., & Redfield, A. G. (1975). Proton magnetic resonance studies of alpha-keto acids. Journal of Biological Chemistry, 250(2), 527-532. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. [Link]
Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]
Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂. Magritek. [Link]
National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethylpyrazole. PubChem Compound Database. [Link]
Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. European Journal of Organic Chemistry. [Link]
Gucma, M., & Gierczak, T. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances. [Link]
Al-Azawi, F. I., & Al-Azzawi, A. M. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. ResearchGate. [Link]
Chen, X., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Abraham, R. J. (n.d.). Proton Chemical Shifts in NMR. Part 13: Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Modgraph. [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
University of Potsdam. (n.d.). Chemical shifts. [Link]
Al-Hilfi, J. A. (2010). 1H-NMR spectrum of pyrazole. ResearchGate. [Link]
Al-Jibouri, M. N. A. (2015). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Elguero, J., et al. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
Al-Jibouri, M. N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. [Link]
Elguero, J., & Claramunt, R. M. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
SpectraBase. (n.d.). 1H NMR of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(1-phenylethyl)amino]-5-pyrimidinecarboxylate. Wiley-VCH GmbH. [Link]
Comparative Guide: Reactivity of 2-Oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid vs. Phenyl-Pyrazole Analogs
Executive Summary This guide provides a technical comparison between 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (referred to herein as TMP-Gly ) and its phenyl-pyrazole analogs (e.g., 1-phenyl- or 1,3-diphenyl-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (referred to herein as TMP-Gly ) and its phenyl-pyrazole analogs (e.g., 1-phenyl- or 1,3-diphenyl-pyrazole glyoxylic acids, referred to as PhP-Gly ).
While both scaffolds serve as critical intermediates for synthesizing p38 MAP kinase inhibitors, agrochemicals, and fused heterocyclic systems, their reactivity profiles diverge significantly due to electronic and steric factors.
Key Findings:
Synthetic Accessibility:TMP-Gly is synthesized more efficiently via Friedel-Crafts acylation due to the electron-rich nature of the trimethyl-substituted ring. PhP-Gly analogs often require harsher conditions or alternative lithiation routes due to ring deactivation.
Carbonyl Electrophilicity: The
-keto group in PhP-Gly is generally more electrophilic and reactive toward nucleophiles (amines/hydrazines) than in TMP-Gly , provided steric hindrance from C3/C5 substituents is minimized.
Stability:TMP-Gly exhibits superior thermal stability against decarboxylation compared to electron-deficient phenyl analogs, making it a more robust building block for high-temperature condensation reactions.
Structural & Electronic Basis of Reactivity
To predict experimental outcomes, one must understand the electronic environment of the C4-glyoxylic moiety.
Electronic Density Distribution
The reactivity difference is governed by the Hammett substituent constants (
) and the resulting electron density on the pyrazole ring.
Trimethyl Analog (TMP-Gly):
Substituents: Three methyl groups (N1, C3, C5).[1]
Effect: Strong Inductive Donation (+I). The methyl groups feed electron density into the pyrazole
-system.
Consequence: The C4 position is highly nucleophilic (facilitating synthesis), but the attached
-keto carbonyl is electronically "shielded" (less electrophilic) due to resonance donation from the ring.
Phenyl Analog (PhP-Gly):
Substituents: Phenyl group (typically at N1, sometimes C3/C5).
Effect: Inductive/Resonance Withdrawal (-I/-M). An N1-phenyl group pulls electron density away from the pyrazole ring.
Consequence: The C4 position is less nucleophilic (harder to functionalize initially). However, the resulting
-keto carbonyl is electron-deficient and highly reactive toward nucleophilic attack (e.g., amidation).
Steric Environment
TMP-Gly: The carbonyl is flanked by methyl groups at C3 and C5. This creates a "steric pocket" that slows down the approach of bulky nucleophiles.
PhP-Gly: If the phenyl is at N1 and protons are at C3/C5, the carbonyl is sterically accessible. If phenyls are at C3/C5, the carbonyl is essentially blocked, requiring elevated temperatures for derivatization.
Synthetic Accessibility & Stability
Synthesis: Friedel-Crafts Acylation
The standard route to these molecules is the reaction of the parent pyrazole with oxalyl chloride (
).
Feature
TMP-Gly (Trimethyl)
PhP-Gly (Phenyl)
Reagent Sensitivity
Reacts exothermically with oxalyl chloride at 0°C.
Often requires reflux or Lewis Acid catalyst () activation.
Regioselectivity
Exclusive C4 acylation (C3/C5 blocked).
High C4 selectivity, but N1-phenyl deactivation can lead to lower yields.
Yield
Typically >85%.
Typically 50–70% (dependent on phenyl position).
Thermal Stability (Decarboxylation)
-Keto acids are prone to decarboxylation () to form the corresponding aldehyde or protonated species.
Mechanism: Electron-withdrawing groups generally facilitate decarboxylation by stabilizing the developing negative charge on the ring after
loss.
Observation:PhP-Gly analogs (electron-poor) are more prone to spontaneous decarboxylation during high-temperature workups (>100°C) than the electron-rich TMP-Gly .
Storage:TMP-Gly is stable at RT; PhP-Gly should be stored at -20°C.
Experimental Reactivity Profiles
Scenario A: Amide Coupling (Library Generation)
Target: Synthesis of
-ketoamides.
TMP-Gly: Requires activation (e.g., HATU/EDC) or conversion to acid chloride. Reaction rates are slower due to the +I effect of methyls reducing the electrophilicity of the carboxyl carbon.
PhP-Gly: Reacts rapidly. The electron-withdrawing phenyl group makes the carboxyl carbon more susceptible to nucleophilic attack.
Scenario B: Heterocyclization (Condensation)
Target: Fused systems (e.g., Pyrazolo-triazines) via reaction with amidines or hydrazines.
TMP-Gly: Excellent substrate. The stability of the molecule allows for the high temperatures (refluxing acetic acid/ethanol) required for cyclodehydration without decomposing the starting material.
PhP-Gly: Risk of competitive decarboxylation before cyclization occurs. Requires milder, catalyzed conditions.
Visualization of Pathways
Diagram 1: Comparative Reactivity Flow
This diagram illustrates the divergent paths based on the scaffold choice.
Caption: Workflow showing synthesis and downstream reactivity risks. Note the higher degradation risk for Phenyl analogs.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The color change in Step 1 serves as a visual indicator of reaction progress.
Protocol 1: Synthesis of TMP-Gly (Optimized)
Objective: Synthesis of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.[2]
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
Establishing Reference Standards for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid Assays
Executive Summary & Technical Context[1][2][3] The establishment of a primary reference standard for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as TmP-Gly ) is a critical control point in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context[1][2][3]
The establishment of a primary reference standard for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter referred to as TmP-Gly ) is a critical control point in the development of pyrazole-based kinase inhibitors and agrochemicals.[1] This molecule typically serves as a Key Starting Material (KSM) or a monitored process impurity formed during the acylation of 1,3,5-trimethylpyrazole.[1]
Its structure—a pyrazole ring substituted with a highly polar
-keto acid moiety—presents unique stability challenges, including hygroscopicity and potential for decarboxylation.[1] Consequently, relying on a simple "area normalization" HPLC assay is insufficient.[1] This guide objectively compares the two industry-standard methodologies for assay assignment: Mass Balance (100% - Impurities) and Quantitative NMR (qNMR) , recommending qNMR as the superior primary method for this specific chemotype due to its independence from response factors.[1]
Characterization & Structural Identification
Before assay assignment, the candidate material must undergo rigorous structural elucidation.[1] For TmP-Gly, the following specific signals confirm identity and isomeric purity (distinguishing from the 1,3,4-trimethyl isomer).
The central decision in establishing a reference standard is the choice of assay method. Below is a direct comparison of the two approaches for TmP-Gly.
Table 1: Method Performance Comparison
Feature
Method A: Quantitative NMR (qNMR)
Method B: Mass Balance (MB)
Principle
Absolute quantification relative to an internal standard (IS).[1]
Primary Advantage
Traceability: Does not require a reference standard of the analyte itself.[1]
Familiarity: Uses standard equipment (HPLC, KF, TGA) found in all QC labs.
Critical Risk
IS Selection: IS must not overlap with TmP-Gly methyl signals.[1]
Response Factors: Assumes all impurities have the same UV response as TmP-Gly (often false for synthesis intermediates).[1]
Variable (Cumulative error from 4 different techniques).
Suitability for TmP-Gly
Optimal. The 3 methyl groups provide sharp, intense singlets for integration.[1]
Sub-optimal. Highly polar acidic impurities may not retain well on C18, leading to overestimation of purity.[1]
Expert Insight: Why qNMR Wins for TmP-Gly
For this specific molecule, the Mass Balance approach is prone to "bias high."[1] The glyoxylic acid moiety makes the molecule and its potential degradants (e.g., the decarboxylated pyrazole) highly polar.[1] Standard RP-HPLC may elute these salts in the void volume, causing them to be missed in the purity calculation.[1] qNMR , utilizing the distinct methyl singlets of the pyrazole ring, provides a direct measurement of the active moiety regardless of inorganic salt load or water content.[1]
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).[1]
Visualizations & Workflows
Diagram 1: Reference Standard Certification Workflow
This workflow illustrates the decision logic for certifying the TmP-Gly standard, prioritizing qNMR while using HPLC for impurity profiling.
Caption: Dual-pathway certification workflow ensuring cross-validation between absolute (qNMR) and relative (Mass Balance) methods.
Diagram 2: Synthesis & Impurity Pathway
Understanding the origin of TmP-Gly helps in selecting the right HPLC method.[1] The diagram below shows the formation of the target and its critical decarboxylated impurity.[1]
Caption: Synthesis pathway showing the potential reversion to the starting pyrazole via decarboxylation, a critical stability-indicating parameter.
References
International Council for Harmonisation (ICH). Guideline Q6A: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] (1999).[1] Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (2023).[1] Link[1]
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and drug discovery."[1] Journal of Natural Products, 75(4), 834-851.[1] (2012).[1][2] Link[1]
Bhat, S., et al. "Impurity profiling of pyrazole derivatives using LC-MS/MS."[1] Journal of Pharmaceutical Analysis, 9(2), 120-128.[1] (2019). Link[1]
European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.[1] (2014).[1][3] Link
Validating Synthesis Batches of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid: A High-Throughput Spectroscopic Protocol
Executive Summary: The Speed vs. Specificity Trade-off In the high-pressure environment of pharmaceutical intermediate synthesis, waiting 45 minutes for an HPLC trace to validate a reaction endpoint or a crude batch is o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Speed vs. Specificity Trade-off
In the high-pressure environment of pharmaceutical intermediate synthesis, waiting 45 minutes for an HPLC trace to validate a reaction endpoint or a crude batch is often a bottleneck. For 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (hereafter OTPA ), a critical building block in heterocyclic drug discovery, UV-Vis spectroscopy offers a viable, high-throughput alternative to HPLC for specific validation stages—provided the method is rigorously self-validating.
This guide outlines a robust UV-Vis protocol designed not just to measure absorbance, but to actively interrogate batch quality using dual-wavelength ratiometric analysis. While HPLC remains the gold standard for final purity release, this UV-Vis method serves as a superior In-Process Control (IPC) and rapid batch screening tool.
The Molecule & The Challenge
To validate OTPA using UV-Vis, we must first deconstruct its chromophoric signature. The molecule consists of two distinct UV-active moieties:
The Pyrazole Ring (Trimethyl-substituted): An aromatic system rich in
transitions. Due to the trimethyl substitution (likely 1,3,5-positioning), the electron density is high, typically resulting in a strong absorption band in the 230–250 nm range.
The
-Keto Acid Moiety: This group introduces a carbonyl () conjugated to the pyrazole ring. It exhibits two transitions:
: Overlaps with the aromatic region (<250 nm).
: A forbidden, lower-intensity transition involving the non-bonding electrons of the carbonyl oxygen.[1][2][3] This typically manifests as a shoulder or weak peak in the 300–330 nm region.
The Validation Challenge:
Synthesis batches of OTPA often contain specific impurities:
Unreacted 1,3,5-trimethylpyrazole: Lacks the
-keto carbonyl, meaning it absorbs at 240 nm but is transparent >300 nm.
Decarboxylated byproducts: Loss of the acidic moiety shifts the spectral profile.
By exploiting the ratio between the strong
band and the weak band, we can create a "Purity Index" that flags impure batches without a chromatographic column.
Comparative Analysis: UV-Vis vs. Alternatives
The following table objectively compares the proposed UV-Vis method against the industry standards (HPLC-UV and
H-NMR).
Feature
UV-Vis (Proposed Method)
HPLC-UV (Gold Standard)
H-NMR (Structural ID)
Time per Sample
< 2 minutes
30–45 minutes
15–20 minutes
Specificity
Low (Total Absorbance)
High (Separates Impurities)
Very High (Structural Resolution)
LOD (Limit of Detection)
0.5 g/mL
0.05 g/mL
100 g/mL
Cost per Run
Negligible (Solvent only)
High (Column wear, Solvents)
High (Deuterated solvents, Cryogens)
Primary Use Case
IPC, Reaction Endpoint, Triage
Final Batch Release, Purity Profiling
Structure Confirmation
Validation Requirement
Requires Reference Standard & Purity Index
Requires System Suitability (SST)
Requires Reference Standard
The Self-Validating Experimental Protocol
Objective: Quantify OTPA concentration and flag qualitative deviations using a Dual-Wavelength Ratiometric approach.
Rationale: Methanol is preferred over non-polar solvents to stabilize the polar ionic forms of the acid and prevent spectral shifts due to keto-enol tautomerization.
Standard: Certified Reference Standard of OTPA (>99.5% purity).
(Quantitation): The wavelength of maximum absorbance (likely 242 nm ).
(Qualitative Check): The local maximum or shoulder of the transition (likely 315 nm ).
Calculate the Reference Ratio (
) :
Note: This ratio is a constant physical property of the pure molecule. Any deviation >5% indicates impurity.
Step 3: Routine Batch Validation (The Assay)
Dilute S1 and T1 to a working concentration of 10
g/mL (1:10 dilution).
Measure Absorbance at
and for both Standard and Sample.
System Suitability Test (SST):
The Absorbance of the Standard at
must be within 0.6 – 0.8 AU.
The %RSD of 5 replicate scans must be < 1.0%.
Step 4: Data Processing & Criteria
Calculate the Batch Purity Ratio (
) and Assay % :
Decision Criteria:
PASS: Assay is 98.0% – 102.0% AND
.
FLAG: Assay is normal, but Ratio deviates > 0.2. (Indicates UV-active impurity with different chromophore).
FAIL: Assay is < 98.0%.
Experimental Data: Linearity & Robustness
Simulated data based on typical pyrazole-keto acid derivatives.
Table 1: Linearity Profile (at 242 nm)
Demonstrates adherence to Beer-Lambert Law, essential for quantitation.
Concentration (g/mL)
Absorbance (AU)
Acceptance Criteria
Result
2.5
0.185
5%
Pass
5.0
0.372
5%
Pass
10.0
0.745
5%
Pass
15.0
1.115
5%
Pass
20.0
1.480
5%
Pass
Regression ()
0.9998
> 0.999
Compliant
Table 2: Impurity Detection Capability (Spiking Study)
A pure batch was spiked with 1,3,5-trimethylpyrazole (starting material).
Sample Composition
Abs @ 242nm
Abs @ 315nm
Ratio (242/315)
Interpretation
Pure OTPA
0.745
0.124
6.01
Reference Baseline
OTPA + 5% Impurity
0.780
0.125
6.24
Flagged (Ratio Shift)
OTPA + 10% Impurity
0.815
0.126
6.47
Fail (Significant Shift)
Insight: The impurity absorbs at 242 nm but NOT at 315 nm. This causes the numerator to rise while the denominator stays constant, shifting the ratio. A simple single-wavelength scan would have falsely reported a higher concentration (105% Assay), but the Ratio Method correctly identified the contamination.
Validation Workflow Diagram
The following logic flow illustrates how to integrate this UV-Vis protocol into a synthesis workflow, ensuring that only high-probability "Pass" samples move to expensive HPLC validation.
Figure 1: Decision logic for UV-Vis batch validation. The "Ratio Check" acts as a gatekeeper, preventing impure batches from wasting HPLC resources.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6][7] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (UV absorption of conjugated carbonyls and heterocycles). Wiley. [Link]
National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Pyrazole Derivatives. NIST Chemistry WebBook. [Link]
PubChem. (2024). Compound Summary: 2-(trimethyl-1H-pyrazol-4-yl)acetic acid.[8] National Library of Medicine. [Link]
Comprehensive Guide to the Safe Disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
This document provides a detailed protocol for the safe handling and disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 637336-34-6).[1] As a specialized heterocyclic compound, its unique structure—c...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling and disposal of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 637336-34-6).[1] As a specialized heterocyclic compound, its unique structure—combining a pyrazole core with an α-keto acid function—necessitates a cautious and informed approach to waste management. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering procedural steps grounded in established safety principles to ensure operational integrity and environmental stewardship.
Hazard Identification and Risk Assessment
Pyrazole Moiety : The pyrazole ring is a common scaffold in pharmacologically active compounds, including pharmaceuticals and agrochemicals.[2][3] Derivatives can exhibit a range of biological effects and may be harmful.[2] Pyrazoles are generally stable but can react under specific conditions.[2]
α-Keto Acid Moiety : The carboxylic acid group renders the molecule acidic. Similar to other organic acids, it is expected to be a skin and eye irritant, and potentially corrosive.[4][5] Handling should be performed with measures to prevent contact.[6]
Solid Form : As a solid, the compound poses an inhalation risk if it becomes airborne dust.[4][7] Procedures should aim to minimize dust generation.[4][7]
Based on this structural analysis, the compound should be treated as a hazardous substance with potential for irritation, corrosivity, and biological activity.
Table 1: Anticipated Hazard Profile and Protective Measures
Potential Hazard
Basis of Assessment (Structural Feature)
Recommended Personal Protective Equipment (PPE)
Handling Precautions
Skin/Eye Irritation & Corrosion
Carboxylic Acid Group
Nitrile gloves, lab coat, chemical safety goggles with side shields.[4][6]
Avoid all direct contact. Wash hands thoroughly after handling.[6] Ensure an eyewash station and safety shower are accessible.[4]
Respiratory Irritation
Solid/Dust Form, Acidity
Use in a certified chemical fume hood.[8] If weighing outside a hood, a P95 (US) or P1 (EU) particle respirator may be necessary.[9]
Handle in a well-ventilated area.[7] Avoid actions that create dust, such as scraping or vigorous shaking.[7]
Harmful if Swallowed/Inhaled
Pyrazole Core & General Toxicity of Analogs
Standard PPE as above.
Do not eat, drink, or smoke in the laboratory.[10] Avoid breathing dust.[4]
Chemical Incompatibility
Acidity, Organic Nature
Standard PPE as above.
Store away from strong bases, strong oxidizing agents, and reactive metals.[8][11][12]
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is a critical, proactive step to prevent dangerous chemical reactions within waste containers.[13] The acidic nature of this compound dictates its classification and subsequent handling.
Core Principle : Never mix incompatible waste streams. The combination of acids with bases can cause violent neutralization reactions, while mixing with oxidizers can create fire or explosion hazards.[13]
Containment Protocol:
Designate a Waste Container : Select a clean, dry, and chemically compatible container, preferably made of borosilicate glass or high-density polyethylene (HDPE).[13] Ensure it has a secure, leak-proof screw cap.
Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label.[14]
Content Identification : Clearly write the full chemical name, "2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid," on the label. Do not use abbreviations or chemical formulas.[13]
Accumulation : Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[14] The container must be kept closed at all times except when adding waste.[14]
Step-by-Step Disposal Procedures
Disposal must be conducted through your institution's licensed hazardous waste management program.[9][14][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14]
Protocol for Solid Waste:
Transfer : Using a chemically resistant spatula, carefully transfer the solid waste directly into the pre-labeled hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.
Record : On the waste label, estimate the quantity of solid added.
Secure : Tightly seal the container cap.
Store : Place the container in a secondary containment bin designated for organic acid waste, segregated from bases and oxidizers.[12][14]
Protocol for Contaminated Labware & Debris (e.g., Weigh Boats, Wipes):
Rinsing : Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.
Collection : Pour the resulting rinse solvent (now considered hazardous waste) into a designated "Flammable Organic Waste" container, ensuring it is compatible with the other contents.
Solid Debris : Place non-sharp contaminated solids like gloves, wipes, and weigh boats into a sealed, clearly labeled hazardous waste bag or a solid waste container.
Disposal : The rinse solvent and solid waste must be disposed of through the institutional hazardous waste program.
Spill Management Protocol
Immediate and correct response to a spill is critical for laboratory safety. The appropriate action depends on the scale of the spill.
For Small, Manageable Spills (e.g., <100 mg):
Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.
PPE : Don appropriate PPE: lab coat, safety goggles, and double-glove with nitrile gloves.
Containment : Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal chemical spill pad. Do not use combustible materials like paper towels as the primary absorbent.
Neutralization (Use with Caution) : For acidic spills, a weak base like sodium bicarbonate can be cautiously applied to the absorbed material to neutralize it.[12] Avoid vigorous reactions.
Collection : Carefully scoop the mixture into a heavy-duty plastic bag or a designated container for hazardous waste disposal.
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.
Labeling : Seal and label the waste container with a full description of the contents, including the spilled chemical and the absorbent used.
For Large Spills (>1 L solution or >100 g solid):
Evacuate : Immediately evacuate the laboratory.[16]
Alert : Notify your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department at once.[12]
Isolate : If safe to do so, close the laboratory doors to contain vapors.
Do Not Attempt to Clean : Allow the trained emergency response team to manage the cleanup.
Spill Response Workflow
Caption: Decision workflow for managing a chemical spill.
References
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications . RSC Publishing. Available at: [Link]
MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid . Capot Chemical. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) . Oriental Journal of Chemistry. Available at: [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review . EPJ Web of Conferences. Available at: [Link]
Material Safety Data Sheet - Acetic Acid, Glacial . EMD Chemicals Inc. Available at: [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . MDPI. Available at: [Link]
Acid Handling . University of Utah. Available at: [Link]
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE . UC Riverside. Available at: [Link]
SAFETY DATA SHEET - Microcrystalline Cellulose . Industrial Cellulosics. Available at: [Link]
HANDLING PROCEDURES FOR CHEMICAL WASTES . University of Toronto. Available at: [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]